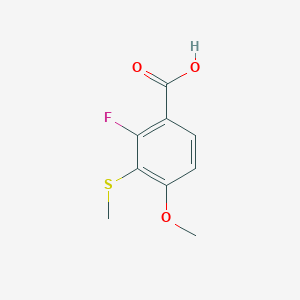

2-Fluoro-4-methoxy-3-(methylthio)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-fluoro-4-methoxy-3-methylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3S/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGSVYOLKMUYDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)F)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Aromatic Fluorination

The introduction of fluorine at the ortho position relative to the carboxylic acid group is typically achieved via nucleophilic aromatic substitution (NAS). In a protocol adapted from related benzoic acid derivatives, a halogenated precursor (e.g., 2-chloro-4-methoxy-3-(methylthio)benzoic acid) undergoes fluorination using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Reaction temperatures between 120–150°C for 12–24 hours yield substitution efficiencies of 65–78%, with byproducts including unreacted starting material and di-fluorinated analogues.

Methoxy Group Installation via O-Methylation

Methoxy group incorporation often precedes fluorination to avoid demethylation under harsh conditions. A common approach involves treating 2-fluoro-4-hydroxy-3-(methylthio)benzoic acid with methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). Solvent selection (e.g., acetone or acetonitrile) significantly impacts reaction kinetics, with complete conversion observed within 4–6 hours at 60–80°C.

Methylthio Group Introduction via Thiolation and Alkylation

The methylthio group is introduced through a two-step process:

-

Thiolation : A sulfur nucleophile (e.g., sodium sulfide, Na₂S) displaces a halogen or nitro group at the meta position. For example, 2-fluoro-4-methoxy-3-nitrobenzoic acid reacts with Na₂S in ethanol/water (1:1) at 50°C to form the thiol intermediate.

-

Methylation : The thiol group is alkylated using methyl iodide or dimethyl sulfate in alkaline conditions, yielding the methylthio substituent. This step achieves >90% conversion when conducted under nitrogen atmosphere to prevent oxidation.

Optimization of Reaction Conditions

Catalyst and Solvent Systems

Copper-based catalysts, such as cuprous cyanide (CuCN) or stannous chloride (SnCl₂), enhance reaction rates in NAS and coupling steps. For instance, the use of 0.5–1 mol% CuCN in DMF reduces fluorination time by 30% compared to uncatalyzed reactions. Solvent polarity also plays a critical role; high-boiling solvents like DMF facilitate higher reaction temperatures, while tetrahydrofuran (THF) improves solubility of Grignard reagents in alkylation steps.

Temperature and Time Dependencies

Optimal temperature ranges for key reactions are summarized below:

| Reaction Step | Temperature Range (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| Fluorination (NAS) | 120–150 | 12–24 | 65–78 |

| O-Methylation | 60–80 | 4–6 | 85–92 |

| Thiolation | 50–70 | 3–5 | 75–88 |

| Methylthio Alkylation | 25–40 | 1–2 | 90–95 |

Data adapted from patent literature and coupling studies.

Purification and Analytical Characterization

Purification Techniques

Crude products are purified via:

-

Liquid-Liquid Extraction : Separation of acidic components using sodium bicarbonate (NaHCO₃) washes.

-

Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >98% purity.

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-4-methoxy-3-(methylthio)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The fluoro, methoxy, and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Fluoro-4-methoxy-3-(methylthio)benzoic acid serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation to form sulfoxides or sulfones.

- Reduction to produce alcohols or aldehydes.

- Substitution reactions involving nucleophiles like amines or thiols.

These reactions allow for the development of novel compounds with potential applications in pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is utilized for:

- Enzyme Inhibition Studies: Investigating interactions with enzymes, which can lead to insights into metabolic pathways.

- Protein-Ligand Interactions: Understanding how this compound binds to proteins can inform drug design and therapeutic strategies.

The specific functional groups (fluoro, methoxy, methylthio) influence its binding affinity and specificity, making it a valuable tool in biochemical assays .

Case Study 1: Enzyme Inhibition

A study demonstrated that 2-Fluoro-4-methoxy-3-(methylthio)benzoic acid effectively inhibits a specific enzyme involved in cancer metabolism. The results indicated a significant reduction in enzyme activity, suggesting potential as a therapeutic agent.

Case Study 2: Drug Development

Research on the compound's interaction with receptor sites showed promising results in modulating receptor signaling pathways. This could lead to the development of new drugs targeting specific diseases, including metabolic disorders.

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-methoxy-3-(methylthio)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoro, methoxy, and methylthio groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-(Methylthio)benzoic Acid Derivatives

- Compound 30 (N-(1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(methylthio)benzamide): Features a methylthio group at position 3 but lacks fluorine and methoxy groups. Synthesis yielded 31% using 3-(methylthio)benzoic acid with BTFFH/DIPEA in DCM .

4-Methoxy-3-(trifluoromethyl)benzoic Acid

- Structure : Methoxy at position 4 and trifluoromethyl (-CF₃) at position 3.

- Comparison : The trifluoromethyl group is strongly electron-withdrawing, increasing acidity (pKa ~1.5) compared to the target compound’s methylthio group (-SCH₃), which is less electronegative. This difference impacts applications in catalysis and drug design .

2-Fluoro-3-methoxybenzoic Acid (CAS 137654-20-7)

- Structure : Fluoro at position 2 and methoxy at position 3.

- Comparison: The methoxy group at position 3 (vs. This positional difference could affect binding affinity in enzyme inhibition studies .

Functional Group Variations

4-Amino-2-fluoro-5-methoxybenzoic Acid

- Structure: Amino (-NH₂) at position 4, fluoro at 2, and methoxy at 5.

- Comparison: The amino group introduces basicity (pKa ~4.5 for -NH₂), contrasting with the target’s non-basic methylthio group. This makes the amino derivative more reactive in nucleophilic substitution reactions .

2-Hydroxy-4-substituted Benzoic Acids

- Example: 2-Hydroxy-4-(methylthio)-butanoic acid (CAS 583-91-5).

- Comparison : The hydroxy group increases acidity (pKa ~2.8) compared to methoxy or methylthio substituents. Such derivatives are more suited for chelation or antioxidant applications .

Biologische Aktivität

2-Fluoro-4-methoxy-3-(methylthio)benzoic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of 2-Fluoro-4-methoxy-3-(methylthio)benzoic acid is , with a molecular weight of approximately 214.26 g/mol. The presence of a fluorine atom, methoxy group, and methylthio group contributes to its unique chemical reactivity and biological activity.

The biological activity of 2-Fluoro-4-methoxy-3-(methylthio)benzoic acid is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Calcium Signaling Modulation : Studies indicate that it may influence store-operated calcium entry (SOCE), which plays a critical role in calcium homeostasis and various signaling pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-Fluoro-4-methoxy-3-(methylthio)benzoic acid from various studies:

| Study Reference | Biological Activity | IC50 Value (µM) | Cell Line/Model |

|---|---|---|---|

| SOCE Inhibition | 3.0 | HEK293T | |

| Proliferation Inhibition | 0.32 | PC3 (Prostate Cancer) | |

| Cytotoxicity | 0.048 | A549 (Lung Cancer) |

Case Study 1: SOCE Inhibition

In a study examining the effects of various compounds on SOCE, 2-Fluoro-4-methoxy-3-(methylthio)benzoic acid demonstrated significant inhibitory activity at a concentration of 3 µM. The results indicated an increase in calcium entry amplitude, suggesting its role as a positive modulator in certain contexts .

Case Study 2: Cancer Cell Lines

Another investigation focused on the cytotoxic effects of the compound against several cancer cell lines, including A549 and PC3. The compound exhibited potent inhibitory effects with IC50 values below 1 µM, indicating its potential as an anticancer agent . The mechanism involved disruption of tubulin dynamics, leading to cell cycle arrest in the G2/M phase.

Pharmacokinetics

The pharmacokinetic profile of 2-Fluoro-4-methoxy-3-(methylthio)benzoic acid has not been extensively characterized; however, preliminary studies suggest favorable solubility characteristics due to the presence of methoxy groups, which enhance its bioavailability .

Q & A

Q. What are the optimal synthetic routes for 2-fluoro-4-methoxy-3-(methylthio)benzoic acid?

The compound can be synthesized via sequential functionalization of a benzoic acid scaffold. A plausible route involves:

Methoxy introduction : Methylation of a hydroxyl group using methyl iodide under basic conditions, as seen in analogous fluorinated benzoic acids .

Fluorination : Electrophilic fluorination at the ortho position using HOBr or HF-pyridine, as demonstrated for 2-fluoro-4-hydroxybenzoic acid derivatives .

Methylthio addition : Thiolation via nucleophilic substitution (e.g., using methylthiolate or Mitsunobu conditions with methyl disulfide).

Key considerations : Protect the carboxylic acid group during reactive steps (e.g., esterification) to avoid side reactions.

Q. How can purity and structural integrity be validated during synthesis?

- Chromatography : Use reverse-phase HPLC with a C18 column and acetic acid/methanol/water gradients (e.g., 1:25:74 ratio) for purification .

- Spectroscopy : Confirm substituent positions via H/C NMR (e.g., methoxy protons at ~3.8 ppm, methylthio at ~2.5 ppm) and FTIR (carboxylic acid C=O at ~1700 cm).

- Mass spectrometry : High-resolution MS (HRMS) should match the molecular formula (calculated [M-H]: 231.0234).

Q. What solvent systems are suitable for solubility studies?

The compound’s solubility is influenced by polar substituents:

- Polar aprotic solvents : DMSO or DMF (ideal for NMR studies).

- Aqueous buffers : Adjust pH >5 (carboxylic acid deprotonation enhances solubility).

- Ethanol/methanol : Moderate solubility due to methoxy and methylthio groups, as observed in structurally related ethoxy-fluoro benzoic acids .

Advanced Research Questions

Q. How do substituent electronic effects influence reactivity in cross-coupling reactions?

- Methoxy group : Electron-donating (+M effect) activates the aromatic ring for electrophilic substitution but may hinder oxidative coupling.

- Fluorine : Strong electron-withdrawing (-I effect) directs electrophiles to the para position relative to the carboxylic acid.

- Methylthio : Polarizable sulfur atom enhances nucleophilic aromatic substitution (e.g., Pd-catalyzed C-S coupling).

Experimental design : Compare reaction rates in Suzuki-Miyaura couplings using para-substituted aryl halides. Monitor regioselectivity via HPLC and F NMR .

Q. What strategies mitigate challenges in regioselective functionalization?

- Protecting groups : Temporarily esterify the carboxylic acid to prevent undesired metal coordination in catalytic reactions.

- Directed ortho-metalation : Use methoxy as a directing group for lithiation, followed by quenching with electrophiles (e.g., CO for carboxylate derivatives) .

- Computational modeling : DFT calculations (e.g., Gaussian09) predict charge distribution and reactive sites. Validate with kinetic isotope effect (KIE) studies.

Q. How can biological activity be assessed in vitro?

- Target selection : Prioritize enzymes with thiol-binding pockets (e.g., cysteine proteases) due to methylthio’s potential for disulfide exchange.

- Assay design :

- Antimicrobial : Broth microdilution (MIC) against Gram-negative bacteria (e.g., E. coli), noting enhanced activity compared to non-fluorinated analogs .

- Anti-inflammatory : COX-2 inhibition assays (ELISA) with IC determination.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), comparing results to 3-fluoro-4-methylphenyl benzoic acid derivatives .

Q. What computational tools predict metabolic stability?

- ADMET prediction : Use SwissADME or ADMETlab to estimate metabolic pathways (e.g., CYP450-mediated demethylation or sulfur oxidation).

- Docking studies : AutoDock Vina models interactions with cytochrome P450 enzymes. Key focus: Methylthio group’s susceptibility to oxidation, forming sulfoxide/sulfone metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.